1,2'-biindene-1',3,3'(2H)-trione 3-oxime

Description

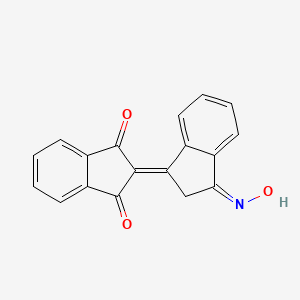

1,2'-Biindene-1',3,3'(2H)-trione 3-oxime, commonly known as bindone (CAS 1707-95-5), is a bicyclic diketone-oxime derivative synthesized via the self-condensation of indane-1,3-dione . Its structure comprises two indene moieties linked by a conjugated trione-oxime system, as confirmed by NMR data (¹H δ 4.17 ppm for methylene protons; ¹³C δ 189.5–201.2 ppm for carbonyl groups) and a melting point of 207–209°C . The compound exhibits planar geometry, enabling applications in organic synthesis, particularly in annulation reactions to construct complex spirocyclic frameworks .

Properties

IUPAC Name |

2-[(3Z)-3-hydroxyiminoinden-1-ylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-17-12-7-3-4-8-13(12)18(21)16(17)14-9-15(19-22)11-6-2-1-5-10(11)14/h1-8,22H,9H2/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSHWJKTVHDVKM-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4C1=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4/C1=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Spiro[indeno[1,2-a]fluorene-5,3'-indoline] Derivatives

Bindone reacts with 3-phenacylideneoxindoles under basic conditions (e.g., DABCO in DCM) to form spirocyclic derivatives.

(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-Oxime (CAS 36412-08-5)

This quinoline-based trione oxime shares the oxime and trione functional groups with bindone but differs in its aromatic core.

Functional Group Analogs

Indole-2,3-dione Oximes (e.g., 1H-Indole-2,3-dione 3-Oxime Derivatives)

Compounds like 1H-Indole-2,3-dione 3-oxime (CAS numbers in ) feature an indole core instead of bindone’s indene system. The oxime group in both compounds enables nucleophilic reactivity, but the indole’s electron-rich heterocycle may alter redox properties and binding affinities in biological systems .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.